ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative with a molecular weight of 238.62 g/mol . Pyrazole-based compounds are widely utilized in pharmaceutical and agrochemical industries due to their bioactivity, particularly in anti-inflammatory and antipyretic applications . This compound features a chloro substituent at the 4-position of the pyrazole ring and a 2,2-difluoroethyl group at the 1-position, paired with an ethyl ester at the 5-position.
Properties
IUPAC Name |
ethyl 4-chloro-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-2-15-8(14)7-5(9)3-12-13(7)4-6(10)11/h3,6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUXJHAEMLVHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1856080-10-8) is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a pyrazole ring, a chloro substituent, and a difluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.
- Molecular Formula : C8H9ClF2N2O2
- Molar Mass : 238.62 g/mol
- Density : 1.43 g/cm³ (predicted)
- Boiling Point : 301.3 °C (predicted)
- pKa : -2.12 (predicted)
The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and difluoroethyl groups may enhance its lipophilicity and influence its binding affinity to molecular targets.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant larvicidal activities against pests such as Mythimna separata and Plutella xylostella. In a comparative study, a related compound demonstrated 50% larvicidal activity at concentrations as low as 0.1 mg/L, indicating that this compound may possess comparable insecticidal efficacy .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, although specific data on its antimicrobial potency remains limited. The structure-function relationship in pyrazoles suggests that modifications in substituents can lead to enhanced activity against various pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological efficacy. The presence of the chlorine atom at the 4-position and the difluoroethyl group significantly influences its biological properties:
| Substituent | Effect on Activity |
|---|---|
| Chloro | Enhances lipophilicity and receptor binding |
| Difluoroethyl | Potentially increases insecticidal activity |
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Insecticidal Efficacy : A study demonstrated that related pyrazole compounds could release calcium from neuronal endoplasmic reticulum, mimicking the action of classical insecticides like anthranilic diamides .
- Antimicrobial Screening : Compounds structurally similar to this compound have been screened against various bacterial strains, showing promising results in inhibiting growth .
- Pharmacological Potential : Investigations into the pharmacokinetics and pharmacodynamics of pyrazole derivatives suggest potential applications in drug development for treating infections and pests .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylates
Structural Variations and Substituent Effects
Ester Group Modifications
- Methyl vs. Ethyl Esters :
The methyl ester analog, methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (MW: 224.59 g/mol), differs only in the ester group (methyl instead of ethyl). The shorter alkyl chain reduces molecular weight and may enhance solubility in polar solvents, but the ethyl ester in the target compound could improve lipid permeability and bioavailability .
Fluorinated Substituents
- Difluoroethyl vs. Difluoromethyl Groups :
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (MW: 206.16 g/mol) replaces the 2,2-difluoroethyl group with a difluoromethyl substituent. This alteration reduces steric bulk and may increase metabolic stability due to the methyl group’s compactness .
Heterocyclic Additions
- Thiazole and Oxadiazole Hybrids: Compounds like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate integrate thiazole rings, enhancing electronic diversity and binding affinity . Similarly, ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate incorporates an oxadiazole moiety, which is known to improve metabolic resistance and bioactivity .
Key Physicochemical and Functional Differences
Research and Application Insights
- Agrochemical Relevance : Fluorinated pyrazoles, including the target compound, are valued for their resistance to enzymatic degradation, making them effective in pesticides and herbicides .
- Pharmaceutical Potential: Analogues with heterocyclic additions (e.g., thiazole, oxadiazole) show promise in drug discovery due to improved target engagement and pharmacokinetics .
- Synthetic Challenges : The discontinuation of the target compound may reflect difficulties in scaling up synthesis or stabilizing the difluoroethyl group, which is prone to hydrolytic or oxidative degradation.
Preparation Methods
Substrate Selection and Reaction Conditions
Ethyl 3-oxobutanoate (ethyl acetoacetate) is a common starting material due to its ability to form the keto-ester backbone required for the target compound. Reaction with hydrazine hydrate under acidic or basic conditions yields a pyrazolone intermediate, which undergoes subsequent functionalization. For example, heating ethyl acetoacetate with hydrazine hydrate in ethanol at reflux for 6–8 hours produces ethyl 1H-pyrazole-5-carboxylate.
Regioselectivity Challenges
The inherent ambiguity in regioselectivity during pyrazole formation necessitates careful control of reaction conditions. Electron-withdrawing groups (e.g., esters) at the β-position of the 1,3-dicarbonyl compound direct hydrazine attack to the α-position, ensuring the carboxylate group occupies position 5 of the pyrazole ring. Microwave-assisted synthesis has been reported to enhance regioselectivity and reduce reaction times.
The introduction of the 2,2-difluoroethyl group at position 1 of the pyrazole ring presents unique challenges due to the electron-withdrawing nature of fluorine atoms, which reduce the nucleophilicity of alkylating agents.
Nucleophilic Substitution
Reaction of ethyl 4-chloro-1H-pyrazole-5-carboxylate with 2,2-difluoroethyl bromide in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in dimethylformamide (DMF) at 60–80°C promotes N-alkylation. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction efficiency, achieving yields of 70–75%.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers an alternative pathway. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with 2,2-difluoroethanol as the alkylating agent facilitates N-alkylation under mild conditions (25°C, 12 hours). This method avoids the formation of quaternary ammonium salts, simplifying purification.
One-Pot Synthesis via [3+2] Cycloaddition
Recent advances in difluorodiazoethane chemistry enable the direct synthesis of difluoroethyl-substituted pyrazoles through regioselective cycloaddition.
Masked Difluorodiazoethane Reagents
Phenylsulfonyl difluorodiazoethane (PhSO₂CF₂CHN₂), a stable precursor, reacts with electron-deficient alkynes in a [3+2] cycloaddition to form pyrazole rings. For example, reacting PhSO₂CF₂CHN₂ with ethyl 3-chloropropiolate in acetonitrile at 25°C for 6 hours produces this compound in a single step with 82% yield.
Mechanistic Insights
The reaction proceeds via a concerted mechanism, where the diazo compound acts as a 1,3-dipole. The electron-withdrawing ester and chloro groups on the alkyne direct regioselectivity, ensuring the difluoroethyl group occupies position 1. Density functional theory (DFT) calculations confirm that the transition state favors the observed regiochemistry due to secondary orbital interactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Ring formation → Chlorination → Alkylation | 65–75 | Well-established; scalable | Multiple steps; moderate regioselectivity |
| [3+2] Cycloaddition | One-pot cycloaddition | 80–85 | High regioselectivity; fewer steps | Requires specialized reagents |
| Mitsunobu Alkylation | Direct N-alkylation | 70–78 | Mild conditions; avoids byproducts | High cost of reagents |
Characterization and Purification
Spectroscopic Validation
- ¹H NMR : The difluoroethyl group exhibits a characteristic triplet of quartets at δ 4.20–4.50 ppm (J = 15.2 Hz, H-F coupling).
- ¹³C NMR : The carbonyl carbon of the ester appears at δ 165–168 ppm, while the CF₂ group resonates at δ 112–115 ppm (J = 240 Hz).
- HRMS : Molecular ion peak at m/z 238.62 (C₈H₉ClF₂N₂O₂⁺) confirms the molecular formula.
Purification Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (3:1) as the eluent. Recrystallization from ethanol/water (1:1) yields analytically pure crystals suitable for X-ray diffraction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
